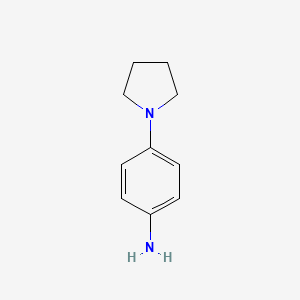
6,8-二氟-2-甲基喹啉-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry. The presence of fluorine atoms in the quinoline structure can significantly alter the compound's physical, chemical, and biological properties, making it a valuable chemotype for drug development.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can be achieved through various synthetic routes. One approach involves the Skraup reaction, which has been used to prepare tetrafluoroquinoline derivatives by reacting tetrafluoroaniline with glycerol and other reagents . Another method includes a one-pot synthesis that utilizes a silver-catalyzed intramolecular aminofluorination of alkyne to produce various fluorinated isoquinolines . Additionally, a practical synthesis route for difluoroquinoline derivatives has been developed, which includes chlorination and intramolecular cyclization reactions .
Molecular Structure Analysis
The molecular structure of 6,8-Difluoro-2-methylquinolin-4-ol is characterized by the presence of two fluorine atoms at the 6 and 8 positions of the quinoline ring. The methyl group at the 2 position and the hydroxyl group at the 4 position contribute to the compound's unique chemical behavior. The fluorine atoms are known to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Fluorinated quinolines, such as 6,8-Difluoro-2-methylquinolin-4-ol, can undergo various chemical reactions. Nucleophilic substitution reactions can replace fluorine atoms in the quinoline ring, as demonstrated by the reactions of 5,6,7,8-tetrafluoroquinoline with nucleophilic reagents like sodium methoxide, potassium hydroxide, and ammonia . The presence of the hydroxyl group also opens up possibilities for further functionalization and the formation of metal complexes .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the quinoline ring significantly impacts the compound's physical and chemical properties. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and improve its metabolic stability. The photophysical properties of fluorinated quinolines are also of interest, as they can exhibit fluorescence, which is useful in various applications, including the development of fluorescent probes and materials .
科学研究应用
抗肿瘤应用中的光毒性特性
6,8-二氟-2-甲基喹啉-4-醇已被研究作为抗肿瘤应用中的光化学治疗药物的潜在性。由于其能够发生光去卤化反应,这种化合物的光毒性效应有助于其在这一领域的潜力。对一种相关化合物,1-甲基-6,8-二氟-4-氧-7-氨基二甲基-1,4-二氢喹啉-3-羧酸的研究显示出增强的光毒性特性,暗示了6,8-二氟-2-甲基喹啉-4-醇的类似潜力 (Anaya-Gonzalez et al., 2019)。
抗菌活性
类似于6,8-二氟-2-甲基喹啉-4-醇的化合物已经展示出显著的抗菌活性。合成和评估1-(取代苄基)-6-氟-1,4-二氢-4-氧喹啉-3-羧酸及其6,8-二氟类似物的研究表明,其中一些喹啉类化合物具有良好的抗菌性能 (Sheu et al., 1998)。
光谱表征和热学研究
对与6,8-二氟-2-甲基喹啉-4-醇在结构上相关的8-羟基喹啉的二价过渡金属配合物进行了研究。这些研究涉及光谱表征和热分析,表明在需要这些特性的领域可能存在应用 (Patel & Patel, 2017)。
在癌症研究中的细胞毒性
该化合物的衍生物已被探索其对癌细胞的细胞毒性。例如,对新型多卡波取代烷基(噻吩[3,2-c]喹啉)-2-羧酸酯的研究显示,这些化合物表现出对癌细胞生长的剂量和时间依赖性抑制 (Mphahlele et al., 2014)。
抗病毒的药用潜力
关于喹啉类化合物与铝-氮和铝-磷富勒烯样纳米笼的吸附和对接的基础理论研究揭示了对抗SARS-CoV-2等病毒的潜在药用应用 (Ullah et al., 2022)。
抗菌剂中的结构活性关系
对5-取代6,8-二氟喹啉,包括新的喹啉抗菌剂司帕沙星的合成和结构活性关系的研究提供了关于如何通过结构修饰这类化合物可以增强其抗菌性能的见解 (Miyamoto et al., 1990)。
食品保鲜中的抗微生物潜力
对与6,8-二氟-2-甲基喹啉-4-醇在结构上相关的4-甲基喹啉类似物的抗微生物潜力进行了评估,作为潜在的天然食品防腐剂对抗食源性细菌 (Kim et al., 2014)。
属性
IUPAC Name |
6,8-difluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSQYURFCGHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300461 |
Source


|
| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoro-2-methylquinolin-4-ol | |
CAS RN |
219689-64-2 |
Source


|
| Record name | 6,8-difluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
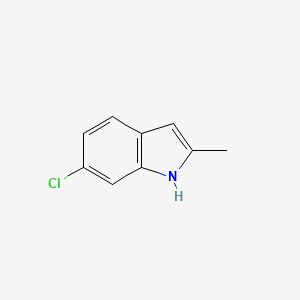
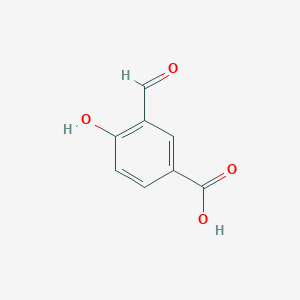

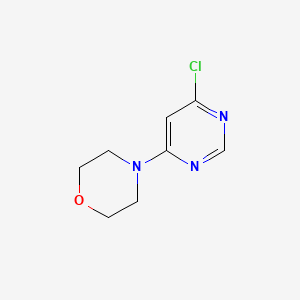
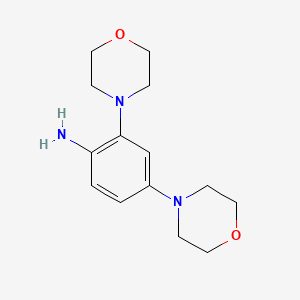

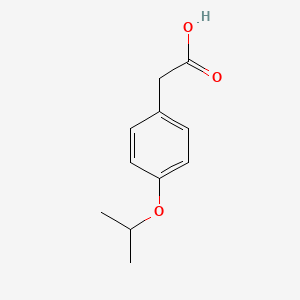

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)


